molecular formula C18H17F3N6O B4038059 3-(1,2,4-Triazol-1-yl)-1-[3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]propan-1-one

3-(1,2,4-Triazol-1-yl)-1-[3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]propan-1-one

Cat. No.: B4038059
M. Wt: 390.4 g/mol
InChI Key: NASJZPLWMIAFBN-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole . Triazole derivatives are known for their wide range of biological activities and are used in the development of various pharmaceuticals .

Scientific Research Applications

Synthesis and Characterization

A considerable body of research has been dedicated to synthesizing novel heterocyclic compounds due to their potential applications in various fields, including drug development. For instance, Abdelhamid et al. (2013) and Attaby et al. (2007) have synthesized new derivatives of pyrazolo[1,5-a]pyrimidine and pyridopyrazolotriazines, showcasing innovative approaches to creating bioactive molecules through heterocyclic chemistry (Abdelhamid & Gomha, 2013; Attaby et al., 2007). These synthetic methodologies contribute to the development of compounds with potential therapeutic applications.

Biological Activity

The biological activity of pyrazolo[4,3-c]pyridine derivatives and similar compounds is a significant area of interest. Kurumurthy et al. (2014) investigated a series of novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives for their cytotoxic activity against human cancer cell lines, identifying compounds with promising activity (Kurumurthy et al., 2014). Such studies are crucial for the discovery of new anticancer agents.

Antimicrobial Properties

Research by Rahmouni et al. (2016) and Elgemeie et al. (2017) on novel pyrazolopyrimidines and pyridone derivatives, respectively, highlights the antimicrobial potential of these compounds. Their studies demonstrated that certain synthesized compounds exhibit significant antimicrobial activities, suggesting their utility in developing new antimicrobial agents (Rahmouni et al., 2016; Elgemeie et al., 2017).

Properties

IUPAC Name

3-(1,2,4-triazol-1-yl)-1-[3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N6O/c19-18(20,21)13-3-1-12(2-4-13)17-14-9-26(7-5-15(14)24-25-17)16(28)6-8-27-11-22-10-23-27/h1-4,10-11H,5-9H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASJZPLWMIAFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NN=C2C3=CC=C(C=C3)C(F)(F)F)C(=O)CCN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,2,4-Triazol-1-yl)-1-[3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]propan-1-one
Reactant of Route 2
Reactant of Route 2
3-(1,2,4-Triazol-1-yl)-1-[3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]propan-1-one
Reactant of Route 3
Reactant of Route 3
3-(1,2,4-Triazol-1-yl)-1-[3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]propan-1-one
Reactant of Route 4
Reactant of Route 4
3-(1,2,4-Triazol-1-yl)-1-[3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]propan-1-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(1,2,4-Triazol-1-yl)-1-[3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]propan-1-one
Reactant of Route 6
Reactant of Route 6
3-(1,2,4-Triazol-1-yl)-1-[3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]propan-1-one

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